p-Amino-D-phenylalanine hydrochloride
Overview
Description
p-Amino-D-phenylalanine hydrochloride: is a derivative of phenylalanine, an essential amino acid. This compound is characterized by the presence of an amino group at the para position of the benzene ring and the D-configuration of the phenylalanine backbone. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of p-Amino-D-phenylalanine hydrochloride typically involves the following steps:
Starting Material: The process begins with D-phenylalanine.
Nitration: The benzene ring of D-phenylalanine is nitrated to introduce a nitro group at the para position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: p-Amino-D-phenylalanine hydrochloride can undergo oxidation reactions, where the amino group is oxidized to a nitro group.
Reduction: The compound can be reduced back to its original form if it has been oxidized.
Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride are used.
Substitution: Reagents like acyl chlorides or sulfonyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: p-Nitro-D-phenylalanine hydrochloride.
Reduction: this compound.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of complex organic molecules.
- Employed in the study of stereochemistry and chiral synthesis.
Biology:
- Investigated for its role in protein synthesis and enzyme interactions.
- Used in the study of amino acid metabolism and transport.
Medicine:
- Explored for potential therapeutic applications, including as a precursor for drug synthesis.
- Studied for its effects on neurotransmitter production and regulation.
Industry:
- Utilized in the production of pharmaceuticals and fine chemicals.
- Applied in the development of novel materials and chemical processes .
Mechanism of Action
The mechanism of action of p-Amino-D-phenylalanine hydrochloride involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: It can inhibit specific enzymes involved in amino acid metabolism.
Neurotransmitter Synthesis: The compound may influence the synthesis of neurotransmitters such as dopamine and norepinephrine by serving as a precursor.
Protein Interaction: It can interact with proteins and enzymes, affecting their structure and function
Comparison with Similar Compounds
L-Phenylalanine: The L-isomer of phenylalanine, which is incorporated into proteins.
D-Phenylalanine: The D-isomer, which is not used in protein synthesis but has other biological roles.
DL-Phenylalanine: A racemic mixture of both D- and L-phenylalanine.
Uniqueness:
Chirality: p-Amino-D-phenylalanine hydrochloride is unique due to its D-configuration, which imparts different biological activities compared to the L-isomer.
Functional Group: The presence of the amino group at the para position provides distinct chemical reactivity and interaction potential .
Properties
IUPAC Name |
(2R)-2-amino-3-(4-aminophenyl)propanoic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2.ClH/c10-7-3-1-6(2-4-7)5-8(11)9(12)13;/h1-4,8H,5,10-11H2,(H,12,13);1H/t8-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISCZSPZLBJLJGO-DDWIOCJRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@H](C(=O)O)N)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00718476 | |
Record name | 4-Amino-D-phenylalanine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00718476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
196408-63-6 | |
Record name | 4-Amino-D-phenylalanine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00718476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | p-Amino-D-phenylalanine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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